

# Application Notes: Gene Expression Profiling in Response to Physalin B Treatment

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Physalin B**, a seco-steroid isolated from plants of the Physalis genus, has demonstrated significant anti-inflammatory and anti-cancer properties. Its therapeutic potential stems from its ability to modulate various cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.

Understanding the global changes in gene expression induced by **Physalin B** is crucial for elucidating its precise mechanisms of action and for the development of targeted therapeutic strategies. These application notes provide an overview of the key signaling pathways affected by **Physalin B** and outline detailed protocols for gene expression profiling to assess its impact on cancer cells.

## Key Signaling Pathways Modulated by Physalin B

**Physalin B** exerts its biological effects by influencing several critical signaling cascades. The primary pathways affected include the apoptosis pathway, the NF-κB signaling pathway, and the PI3K/Akt signaling pathway.

## **Apoptosis Signaling Pathway**

**Physalin B** is a potent inducer of apoptosis in various cancer cell lines. It can trigger programmed cell death through multiple mechanisms, including a NOXA-related pathway,

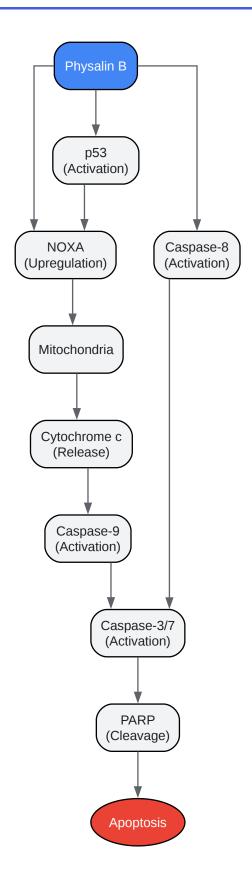


### Methodological & Application

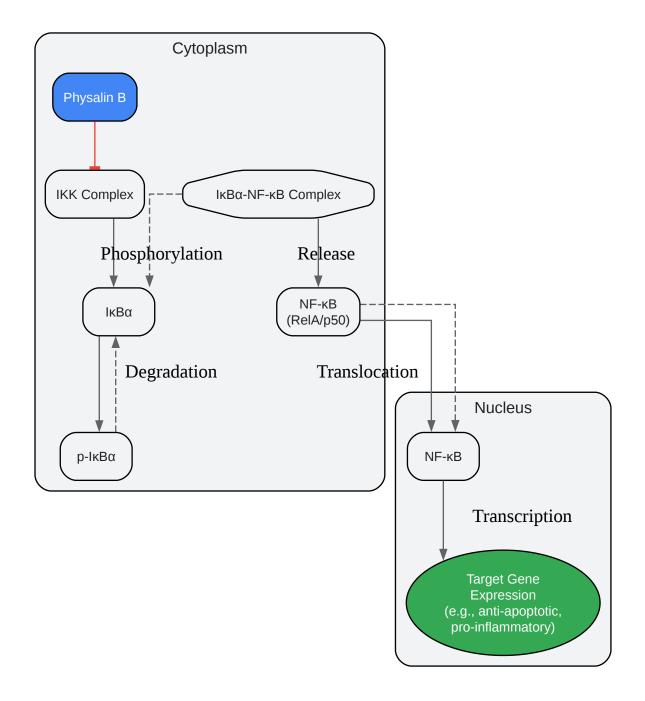
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caspase-dependent pathways, and a p53-dependent pathway.[1] Upon treatment, **Physalin B** has been shown to induce the expression of the pro-apoptotic protein NOXA, which in turn activates the mitochondrial apoptosis pathway.[1] This leads to the release of cytochrome c and the subsequent activation of a caspase cascade, including caspase-3, -7, -8, and -9, ultimately resulting in the cleavage of PARP and the execution of apoptosis.[1] Furthermore, in some cellular contexts, **Physalin B** can increase the expression of the tumor suppressor p53, which transcriptionally activates pro-apoptotic genes.

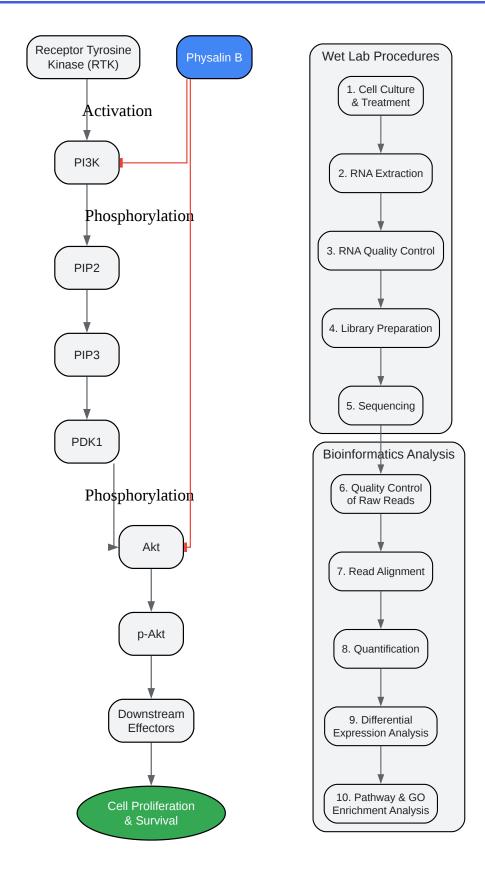












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#### References

- 1. Physalin B from Physalis angulata triggers the NOXA-related apoptosis pathway of human melanoma A375 cells PubMed [pubmed.ncbi.nlm.nih.gov]
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